molecular formula C11H12Br2O B14486436 1,3-Dibromo-1-phenylpentan-2-one CAS No. 64097-38-7

1,3-Dibromo-1-phenylpentan-2-one

Cat. No.: B14486436
CAS No.: 64097-38-7
M. Wt: 320.02 g/mol
InChI Key: GRUICSVHUZMVMO-UHFFFAOYSA-N
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Description

1,3-Dibromo-1-phenylpentan-2-one is an organic compound characterized by the presence of two bromine atoms and a phenyl group attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-1-phenylpentan-2-one can be synthesized through the bromination of 1-phenylpentan-2-one. The reaction typically involves the use of bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions . The reaction proceeds without the need for a catalyst or external oxidant, making it a straightforward process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of efficient brominating agents and optimized reaction parameters is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-1-phenylpentan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form different products depending on the reducing agent used.

    Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpentanones, while reduction reactions can produce different alcohols or hydrocarbons.

Scientific Research Applications

1,3-Dibromo-1-phenylpentan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dibromo-1-phenylpentan-2-one involves its reactivity with various molecular targets. The bromine atoms and the carbonyl group play crucial roles in its interactions with other molecules. The compound can act as an electrophile, reacting with nucleophiles to form new bonds and products. The specific pathways and targets depend on the context of its use in different reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromo-1-phenylpentane
  • 2-Bromo-1-phenylpentan-1-one
  • 1,3-Dibromo-2-phenylpropane

Uniqueness

1,3-Dibromo-1-phenylpentan-2-one is unique due to the specific positioning of the bromine atoms and the phenyl group on the pentanone backbone. This unique structure imparts distinct reactivity and properties compared to other similar compounds. The presence of both bromine atoms and the carbonyl group allows for a wide range of chemical transformations and applications .

Properties

CAS No.

64097-38-7

Molecular Formula

C11H12Br2O

Molecular Weight

320.02 g/mol

IUPAC Name

1,3-dibromo-1-phenylpentan-2-one

InChI

InChI=1S/C11H12Br2O/c1-2-9(12)11(14)10(13)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3

InChI Key

GRUICSVHUZMVMO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C(C1=CC=CC=C1)Br)Br

Origin of Product

United States

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